2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol
CAS No.:
Cat. No.: VC14981483
Molecular Formula: C25H18Cl2F3N3O3
Molecular Weight: 536.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18Cl2F3N3O3 |
|---|---|
| Molecular Weight | 536.3 g/mol |
| IUPAC Name | 2-[2-amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol |
| Standard InChI | InChI=1S/C25H18Cl2F3N3O3/c1-35-16-6-3-13(4-7-16)21-22(32-24(31)33-23(21)25(28,29)30)18-9-8-17(11-20(18)34)36-12-14-2-5-15(26)10-19(14)27/h2-11,34H,12H2,1H3,(H2,31,32,33) |
| Standard InChI Key | VIDQOZBQEDRWEM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O |
Introduction
2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound incorporates various functional groups, including an amino group, a methoxyphenyl group, a trifluoromethyl group, and a dichlorobenzyl group, which contribute to its unique chemical and biological properties.
Synthesis and Preparation
The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine core and the attachment of the various functional groups. Common methods include nucleophilic substitution reactions and condensation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Synthesis Steps
-
Formation of Pyrimidine Core: This involves the reaction of appropriate starting materials such as amidines or guanidines with other reagents to form the pyrimidine ring.
-
Introduction of Functional Groups: This includes the attachment of the amino, methoxyphenyl, trifluoromethyl, and dichlorobenzyl groups through various chemical transformations.
Biological Activity and Applications
The biological activity of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can vary widely depending on its specific interactions with biological systems. Pyrimidine derivatives are known to have potential applications in medicine, particularly in the development of drugs targeting various diseases, including cancer and viral infections. The presence of multiple functional groups in this compound suggests it could interact with enzymes or receptors in complex ways.
Potential Biological Activities
-
Antiviral Activity: Some pyrimidine derivatives have shown antiviral properties by inhibiting viral replication.
-
Anticancer Activity: These compounds can act as inhibitors of enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: The compound's structure suggests potential activity against certain microorganisms.
Biological Activity Table
| Activity | Potential Mechanism |
|---|---|
| Antiviral | Inhibition of viral enzymes |
| Anticancer | Inhibition of cell cycle enzymes |
| Antimicrobial | Disruption of microbial cell walls or enzymes |
Safety and Toxicity
The safety and toxicity of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol are important considerations for its handling and potential applications. While specific toxicity data may not be readily available, compounds with similar structures have shown varying levels of toxicity in biological systems. The presence of halogenated groups (e.g., dichlorobenzyl) and trifluoromethyl groups can contribute to potential environmental persistence and bioaccumulation.
Safety Precautions
-
Handling: Wear protective clothing, gloves, and safety glasses.
-
Storage: Store in a cool, dry place away from incompatible substances.
-
Disposal: Dispose of according to local regulations and guidelines for hazardous waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume